molecular formula C10H12BrNO4S2 B1275670 1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid CAS No. 496778-03-1

1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid

Cat. No.: B1275670
CAS No.: 496778-03-1
M. Wt: 354.2 g/mol
InChI Key: ORLOYPAJRKYGAK-UHFFFAOYSA-N
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Description

1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid is a chemical compound with the molecular formula C10H12BrNO4S2 and a molecular weight of 354.25 g/mol . This compound is characterized by the presence of a bromothienyl group attached to a sulfonyl piperidine carboxylic acid moiety. It is primarily used in research and development within the fields of chemistry and biology.

Preparation Methods

The synthesis of 1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid involves several steps, typically starting with the bromination of thiophene to form 5-bromothiophene. This intermediate is then subjected to sulfonylation to introduce the sulfonyl group. The final step involves the reaction of the sulfonylated intermediate with piperidine-3-carboxylic acid under specific conditions to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The bromothienyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO4S2/c11-8-3-4-9(17-8)18(15,16)12-5-1-2-7(6-12)10(13)14/h3-4,7H,1-2,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLOYPAJRKYGAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(S2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201187568
Record name 1-[(5-Bromo-2-thienyl)sulfonyl]-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201187568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

52.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834619
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

496778-03-1
Record name 1-[(5-Bromo-2-thienyl)sulfonyl]-3-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=496778-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(5-Bromo-2-thienyl)sulfonyl]-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201187568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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